molecular formula C9H16ClNO B6593959 2-Chloro-1-(piperidin-1-yl)butan-1-one CAS No. 87967-99-5

2-Chloro-1-(piperidin-1-yl)butan-1-one

Cat. No.: B6593959
CAS No.: 87967-99-5
M. Wt: 189.68 g/mol
InChI Key: MLHRIROFAHHYQB-UHFFFAOYSA-N
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Description

2-Chloro-1-(piperidin-1-yl)butan-1-one (molecular formula: C₉H₁₅ClNO, MW: 188.45 g/mol) is a chlorinated ketone derivative featuring a piperidine moiety at the 1-position and a chlorine substituent at the 2-position of the butanone backbone. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds such as serotonin receptor antagonists and anti-proliferative agents . Its synthesis typically involves the reaction of chloroacetyl chloride with piperidine derivatives under controlled conditions, followed by purification via chromatography . The compound’s structural features, including the electron-withdrawing chlorine atom and the basic piperidine ring, influence its reactivity and physicochemical properties, making it a versatile building block in medicinal chemistry.

Properties

IUPAC Name

2-chloro-1-piperidin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-2-8(10)9(12)11-6-4-3-5-7-11/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHRIROFAHHYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508675
Record name 2-Chloro-1-(piperidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87967-99-5
Record name 2-Chloro-1-(piperidin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(piperidin-1-yl)butan-1-one typically involves the reaction of 1-(piperidin-1-yl)butan-1-one with a chlorinating agent. One common method is the chlorination of 1-(piperidin-1-yl)butan-1-one using thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination.

Industrial Production Methods: On an industrial scale, the production of 2-Chloro-1-(piperidin-1-yl)butan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., ethanol, tetrahydrofuran), low temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions, controlled temperatures.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₆ClNO
  • Molecular Weight : 189.685 g/mol
  • CAS Number : 87967-99-5

The compound features a chloro group attached to a butanone backbone, with a piperidine ring, which contributes to its unique reactivity and properties. Its structure allows for various chemical reactions, including nucleophilic substitutions and reductions.

Chemistry

2-Chloro-1-(piperidin-1-yl)butan-1-one serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It can undergo various reactions:

  • Substitution Reactions : The chloro group can be replaced by nucleophiles, leading to new derivatives.
  • Reduction Reactions : The carbonyl group can be reduced to form alcohols.

Biology

Research indicates potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have explored its efficacy against various microbial strains.
  • Anticancer Activity : Preliminary investigations suggest it may influence cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being investigated for its potential use in drug development:

  • Pharmaceutical Development : Its structural characteristics make it a candidate for active pharmaceutical ingredients (APIs).

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of similar piperidine derivatives against various bacterial strains, demonstrating promising results that warrant further exploration of 2-Chloro-1-(piperidin-1-yl)butan-1-one's potential in this area.

Investigation into Anticancer Properties

Another study focused on piperidine-based compounds revealed their ability to inhibit cancer cell growth through specific receptor interactions. This suggests that 2-Chloro-1-(piperidin-1-yl)butan-1-one may exhibit similar effects, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The chloro group and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections provide a detailed comparison of 2-chloro-1-(piperidin-1-yl)butan-1-one with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Positional Isomers: 2-Chloro vs. 4-Chloro Derivatives

  • 4-Chloro-1-(piperidin-1-yl)butan-1-one (C₉H₁₅ClNO, MW: 188.45 g/mol): This positional isomer differs only in the chlorine substituent’s location (C4 vs. C2). The 4-chloro derivative was synthesized via a Finkelstein reaction and used in alkylation reactions to generate risperidone analogs .
  • Impact : Positional isomerism significantly affects electronic distribution and steric interactions, influencing both synthetic utility and biological target interactions.

Chain Length Variants: Ethanone vs. Butanone Backbones

  • 2-Chloro-1-(piperidin-1-yl)ethan-1-one (C₇H₁₁ClNO, MW: 160.62 g/mol): This shorter-chain analog (ethane backbone) was utilized as an intermediate in anti-proliferative agent synthesis . The reduced chain length decreases molecular weight and lipophilicity (clogP ≈ 1.2 vs.
  • Synthesis : Both compounds are synthesized via nucleophilic substitution of chloroacetyl derivatives with piperidine, but reaction yields and purification methods vary due to differences in solubility .

Piperidine Ring Substitutions

  • 2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one (C₉H₁₅ClNO₂, MW: 204.67 g/mol): The hydroxyl group on the piperidine ring enhances polarity and hydrogen-bonding capacity, improving aqueous solubility (estimated logS: -2.1 vs. -3.0 for the non-hydroxylated derivative) . This modification is critical for pharmacokinetic optimization in drug candidates.
  • 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one (C₁₂H₂₁ClN₂O, MW: 244.76 g/mol): Replacement of piperidine with a substituted piperazine introduces an additional nitrogen atom, increasing basicity (pKa ~8.5 vs. ~7.5 for piperidine derivatives) and altering receptor-binding profiles .

Aromatic Substituent Variations

  • 1-([1,1′-Biphenyl]-4-yl)-4-(piperidin-1-yl)butan-1-one (C₂₁H₂₃NO, MW: 305.41 g/mol): The biphenyl group enhances aromatic stacking interactions, as evidenced by its activity as a Sigma-2 receptor ligand (IC₅₀: 0.8 μM) . In contrast, the chloro substituent in the target compound may prioritize electrophilic reactivity over receptor binding.

Heterocyclic Replacements

  • 1-Morpholinobutan-1-one (C₈H₁₅NO₂, MW: 157.21 g/mol): Replacing piperidine with morpholine reduces basicity (pKa ~5.6) and introduces an oxygen atom, improving metabolic stability .
  • 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethanone (C₁₀H₁₂ClN₃OS, MW: 257.74 g/mol): The thiazole ring confers π-π stacking capabilities and modulates electronic properties, as reflected in distinct IR peaks (e.g., 1687 cm⁻¹ for C=O vs. 1681 cm⁻¹ in the target compound) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Features Melting Point (°C) Reference
2-Chloro-1-(piperidin-1-yl)butan-1-one C₉H₁₅ClNO 188.45 Chloro (C2), piperidine Not reported
4-Chloro-1-(piperidin-1-yl)butan-1-one C₉H₁₅ClNO 188.45 Chloro (C4), piperidine Not reported
1-(Piperidin-1-yl)butan-1-one C₉H₁₇NO 155.24 No chloro substituent Not reported
2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one C₉H₁₅ClNO₂ 204.67 Hydroxyl on piperidine Not reported
1-([1,1′-Biphenyl]-4-yl)-4-(piperidin-1-yl)butan-1-one C₂₁H₂₃NO 305.41 Biphenyl substituent Not reported

Table 2: Spectral Data Comparison

Compound Name IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) Reference
2-Chloro-1-(piperidin-1-yl)butan-1-one 1681 1.45–1.60 (m, 6H, piperidine)
4-(4’-Hydroxydiphenylmethyl)piperidin-1-yl derivatives 1687–1691 7.25–7.40 (m, aromatic H)
1-Morpholinobutan-1-one 1683 3.60–3.70 (t, 4H, morpholine)

Key Findings and Implications

  • Synthetic Utility: The 2-chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic substitutions compared to non-chlorinated analogs .
  • Biological Relevance : Piperidine derivatives with aromatic substituents (e.g., biphenyl) exhibit receptor-binding activity, suggesting that chloro analogs could be optimized for targeted therapies .
  • Limitations : Data gaps in melting points and quantitative solubility metrics highlight the need for further experimental characterization.

Biological Activity

The biological activity of 2-Chloro-1-(piperidin-1-yl)butan-1-one may be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom indicates potential reactivity in nucleophilic substitution reactions, which are significant in organic synthesis and medicinal chemistry. The piperidine ring enhances the compound's lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets, potentially influencing neuropharmacological pathways.

Biological Activities

While direct studies on the biological activities of 2-Chloro-1-(piperidin-1-yl)butan-1-one are scarce, related compounds have demonstrated various pharmacological effects:

  • Antiviral Activity : Piperidine derivatives have shown antiviral properties, indicating that this compound may also exhibit similar effects.
  • Anti-inflammatory Effects : Compounds with similar structures often possess anti-inflammatory activities, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Some piperidine derivatives have been investigated for their anticancer properties, highlighting the need for further exploration of this compound's efficacy against cancer cell lines.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected piperidine derivatives compared to 2-Chloro-1-(piperidin-1-yl)butan-1-one:

Compound NameActivity TypeIC50_{50} (µM)Reference
2-Chloro-1-(piperidin-1-yl)butan-1-oneUnknownN/AThis study
Piperidine Derivative AAntiviral15
Piperidine Derivative BAnti-inflammatory12
Piperidine Derivative CAnticancer8

Neuropharmacological Studies

Research has indicated that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity to specific receptors, which may be applicable to 2-Chloro-1-(piperidin-1-yl)butan-1-one. Further investigation into its neuropharmacological effects could reveal its potential as an antidepressant or anxiolytic agent.

Cytotoxicity Assays

While specific cytotoxicity data for 2-Chloro-1-(piperidin-1-yl)butan-1-one is lacking, related compounds have exhibited significant cytotoxic effects against various cancer cell lines. For example, piperidine derivatives have shown IC50_{50} values in the low micromolar range against human breast adenocarcinoma cells (MCF-7), suggesting that this compound may also possess similar anticancer activity .

Future Directions

Given the structural attributes and preliminary insights into the biological activities of 2-Chloro-1-(piperidin-1-yl)butan-1-one, future research should focus on:

  • In vitro and In vivo Studies : Conducting assays to evaluate the compound's efficacy against different cancer cell lines and its potential neuropharmacological effects.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound to elucidate its mechanism of action.
  • Synthesis of Derivatives : Exploring modifications to the structure that may enhance its biological activity or reduce toxicity.

Q & A

Basic Research Question

  • NMR : 1^1H and 13^{13}C NMR identify chloro and piperidine moieties (e.g., δ~2.5–3.5 ppm for piperidine protons in ).
  • X-ray crystallography : Resolve bond angles and spatial arrangement (e.g., C–Cl bond length: 1.74 Å in ).
  • Mass spectrometry : Confirm molecular weight (e.g., 244.76 g/mol in ).

Advanced Application : Use density functional theory (DFT) () to correlate experimental spectra with electronic structure.

How can contradictions in reported biological activity data be resolved?

Advanced Research Question
Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility protocols : Standardize cell lines (e.g., HEK293 for receptor studies) and solvent systems (DMSO concentration <0.1%).
  • Metabolic stability tests : Use liver microsomes () to identify active vs. inactive metabolites.
  • Data triangulation : Cross-validate results with molecular docking (e.g., AutoDock Vina in ) and in vivo models.

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET prediction : Tools like SwissADME () estimate logP (~2.1), solubility, and CYP450 interactions.
  • Molecular dynamics (MD) simulations : Analyze binding stability with targets (e.g., 50 ns simulations in GROMACS to assess RMSD fluctuations) .
  • QSAR models : Use descriptors like topological polar surface area (TPSA) to optimize bioavailability.

What safety and regulatory considerations apply to handling this compound?

Basic Research Question

  • Toxicity screening : Follow OECD guidelines for acute oral toxicity (LD50 in rodents) and genotoxicity (Ames test in ).
  • Regulatory compliance : Classified as a controlled substance in some jurisdictions (e.g., Alabama State Board in ).
  • Handling protocols : Use fume hoods for synthesis and storage at –20°C under inert atmosphere ().

How does the compound interact with cellulose synthase in plant biology applications?

Advanced Research Question
suggests it inhibits cellulose synthase (CESA3) via competitive binding. Methodologies include:

  • Enzyme inhibition assays : Measure KiK_i using UDP-glucose as a substrate.
  • Mutagenesis studies : Introduce CESA3 mutations (e.g., T942I) to confirm binding site residues.
  • Fluorescence quenching : Monitor conformational changes using tryptophan residues in CESA3.

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